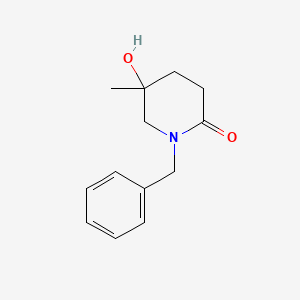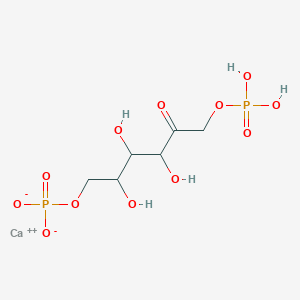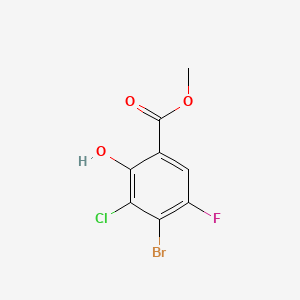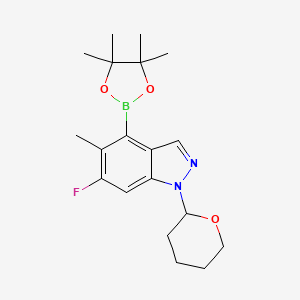
1-Benzyl-5-hydroxy-5-methylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-hydroxy-5-methylpiperidin-2-one is a chemical compound with the molecular formula C13H17NO2 It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the 5th position of the piperidine ring
Métodos De Preparación
The synthesis of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-2-one with a suitable oxidizing agent to introduce the hydroxyl group at the 5th position. The reaction conditions typically include the use of solvents such as methanol or ethanol and catalysts like zinc chloride . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-Benzyl-5-hydroxy-5-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-benzyl-5-methylpiperidin-2-one using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Aplicaciones Científicas De Investigación
1-Benzyl-5-hydroxy-5-methylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5th position plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and reach its target sites .
Comparación Con Compuestos Similares
1-Benzyl-5-hydroxy-5-methylpiperidin-2-one can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but lacks the hydroxyl group, resulting in different chemical and biological properties.
This compound:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
664364-44-7 |
|---|---|
Fórmula molecular |
C13H17NO2 |
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
1-benzyl-5-hydroxy-5-methylpiperidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-13(16)8-7-12(15)14(10-13)9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3 |
Clave InChI |
WNEAVWWWUXXJPC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)N(C1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)





![(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine](/img/structure/B13893470.png)




![tetrasodium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13893517.png)

